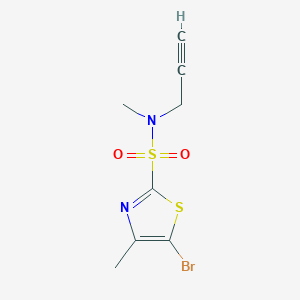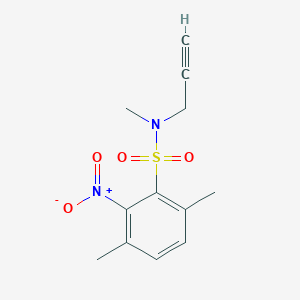![molecular formula C16H19ClN2O B7678473 2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B7678473.png)
2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used as a research tool in the field of pharmacology and biochemistry. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of beta-adrenergic agonists.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol is complex and involves the activation of beta-adrenergic receptors. These receptors are found throughout the body and play a critical role in regulating a wide range of physiological processes, including heart rate, blood pressure, and metabolism.
When this compound binds to beta-adrenergic receptors, it triggers a cascade of biochemical reactions that ultimately lead to the activation of various enzymes and signaling pathways. This, in turn, leads to changes in cellular metabolism, gene expression, and other physiological processes.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects, including:
1. Increased heart rate and cardiac output.
2. Increased metabolism and energy expenditure.
3. Relaxation of smooth muscle in the respiratory tract, leading to bronchodilation.
4. Increased blood flow to skeletal muscles.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol in lab experiments has several advantages and limitations, including:
Advantages:
1. The compound has a well-established mechanism of action, making it a reliable tool for investigating the effects of beta-adrenergic agonists.
2. The compound has a variety of physiological effects, making it useful for studying a wide range of physiological processes.
3. The compound is relatively easy to synthesize, making it readily available for use in lab experiments.
Limitations:
1. The compound may have off-target effects that could complicate the interpretation of experimental results.
2. The compound may have limited solubility in certain solvents, which could limit its use in certain experimental setups.
3. The compound may have toxicity or other safety concerns that need to be taken into account when using it in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol, including:
1. Investigating the effects of the compound on other physiological systems, such as the immune system or the reproductive system.
2. Developing new drugs and therapies that target beta-adrenergic receptors, based on the insights gained from studying the mechanisms of action of this compound.
3. Studying the effects of the compound in different animal models, to better understand its potential applications in human health and disease.
In conclusion, this compound is a valuable tool for investigating the mechanisms of action of beta-adrenergic agonists. Its well-established mechanism of action and variety of physiological effects make it a useful tool for studying a wide range of physiological processes. While there are some limitations to its use in lab experiments, the potential future directions for research involving this compound are promising.
Synthesemethoden
The synthesis of 2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol involves a multi-step process that requires the use of specialized equipment and reagents. The exact synthesis method may vary depending on the specific application of the compound, but typically involves the use of organic solvents, catalysts, and other chemicals.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol is commonly used as a research tool in the field of pharmacology and biochemistry. It has been found to have a variety of applications, including:
1. Investigating the mechanisms of action of beta-adrenergic agonists.
2. Studying the effects of beta-adrenergic agonists on various physiological systems, including the cardiovascular, respiratory, and nervous systems.
3. Developing new drugs and therapies that target beta-adrenergic receptors.
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-13-4-5-14(9-16(13)17)11-19(7-8-20)12-15-3-2-6-18-10-15/h2-6,9-10,20H,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVAIFJAVQOWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(CCO)CC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)



![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,6-dimethylbenzamide](/img/structure/B7678453.png)

![1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7678479.png)
